Scaffold-Dependent Kinase Inhibition: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Isomers in BTK Inhibition
In a direct matched-pair comparison, a 1,4,6-trisubstituted imidazo[4,5-c]pyridine BTK inhibitor exhibited significantly higher inhibitory activity compared to its imidazo[4,5-b]pyridine (1-deazapurine) isomer counterpart. This result was contrary to expectations based on previous structure-activity relationship studies, underscoring that the [4,5-c] vs. [4,5-b] ring fusion position critically influences kinase active site engagement .
| Evidence Dimension | BTK inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine derivative (significantly higher activity) |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine matched pair isomer (lower activity) |
| Quantified Difference | Significantly higher activity (quantitative IC50 values not disclosed in public summary; full data in primary reference) |
| Conditions | In vitro BTK enzymatic assay; matched pair compounds with identical substitution pattern except ring fusion geometry |
Why This Matters
This isomer-specific activity difference means procurement of the incorrect [4,5-b] scaffold will yield false-negative results in BTK inhibitor screening cascades.
